molecular formula C25H34N6O9 B1412773 Suc-AAP-Abu-pNA CAS No. 108392-27-4

Suc-AAP-Abu-pNA

Cat. No.: B1412773
CAS No.: 108392-27-4
M. Wt: 562.6 g/mol
InChI Key: SSDBXDGLQPOZGD-LNMJFAINSA-N
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Description

Suc-AAP-Abu-pNA, also known as succinyl-alanyl-alanyl-prolyl-aminobutyryl-p-nitroanilide, is a synthetic peptide substrate widely used in biochemical research. It is specifically designed as a chromogenic substrate for pancreatic elastase, an enzyme that breaks down elastin and other proteins. The compound is cleaved by elastase to release p-nitroaniline, which can be quantified by colorimetric detection at 405 nm, serving as a measure of enzyme activity .

Mechanism of Action

Target of Action

Suc-AAP-Abu-pNA is a specific substrate for pancreatic elastase . Pancreatic elastase is a form of elastase which is produced in the acinar cells of the pancreas. It plays a crucial role in the digestion of proteins by breaking down the peptide bonds in proteins.

Mode of Action

The compound interacts with pancreatic elastase in a specific manner. It is cleaved by elastase to release p-nitroanilide (p-NA) . This cleavage can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity .

Result of Action

The cleavage of this compound by pancreatic elastase results in the release of p-nitroanilide (p-NA), which can be quantified by colorimetric detection . This serves as a measure of the activity of pancreatic elastase, providing insights into the function of this enzyme in protein digestion.

Biochemical Analysis

Biochemical Properties

Suc-AAP-Abu-pNA plays a crucial role in biochemical reactions as a specific substrate for pancreatic elastase. It interacts with elastase, an enzyme that breaks down elastin and other proteins. The interaction between this compound and elastase involves the cleavage of the peptide bond, resulting in the release of p-nitroaniline. This reaction can be quantified by measuring the absorbance at 405 nm, providing a direct measure of elastase activity .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for elastase. Elastase is involved in the degradation of extracellular matrix proteins, which can affect cell migration, proliferation, and tissue remodeling. The presence of this compound allows for the monitoring of elastase activity in different cell types, providing insights into how elastase-mediated proteolysis impacts cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by elastase. The enzyme recognizes the specific peptide sequence in this compound and catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This process is highly specific, as elastase selectively binds to the peptide substrate and facilitates its cleavage. The released p-nitroaniline can then be detected colorimetrically, allowing for the quantification of elastase activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is stable when stored at -20°C and can be used for extended periods under these conditions. Repeated freeze-thaw cycles should be avoided to maintain its integrity. Long-term studies have shown that this compound remains effective in measuring elastase activity over several years, provided it is stored and handled properly .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively measures elastase activity without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or interference with normal cellular functions. It is essential to optimize the dosage to achieve accurate and reliable results while minimizing any potential adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to proteolysis. It interacts with pancreatic elastase, which plays a role in the breakdown of proteins in the digestive system. The cleavage of this compound by elastase releases p-nitroaniline, which can be further metabolized or excreted. The interaction with elastase and the subsequent release of p-nitroaniline are key steps in the metabolic pathway of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interaction with elastase. The compound is taken up by cells and localized to areas where elastase is active. This targeted distribution allows for the specific measurement of elastase activity in different cellular compartments. The transport and distribution of this compound are influenced by factors such as cell type, enzyme expression levels, and the presence of other binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with elastase. The compound is directed to compartments where elastase is present, such as the extracellular matrix and lysosomes. This localization is crucial for its function as a substrate, as it ensures that this compound is available for cleavage by elastase. The activity and function of this compound are closely linked to its subcellular localization, which allows for precise measurement of elastase activity in specific cellular regions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinyl-alanyl-alanyl-prolyl-aminobutyryl-p-nitroanilide involves multiple steps, starting with the protection of amino groups and the sequential coupling of amino acids. The process typically includes:

    Protection of Amino Groups: Protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups of the amino acids.

    Coupling Reactions: The protected amino acids are coupled sequentially using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM).

    Deprotection: The protecting groups are removed using acidic conditions (e.g., trifluoroacetic acid) to yield the desired peptide sequence.

    Final Coupling: The final coupling involves attaching the p-nitroaniline group to the peptide chain.

Industrial Production Methods

Industrial production of succinyl-alanyl-alanyl-prolyl-aminobutyryl-p-nitroanilide follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Suc-AAP-Abu-pNA primarily undergoes hydrolysis when acted upon by pancreatic elastase. The hydrolysis reaction cleaves the peptide bond, releasing p-nitroaniline.

Common Reagents and Conditions

    Enzyme: Pancreatic elastase

    Buffer: Tris-HCl buffer (pH 7.5-8.0)

    Temperature: 37°C

Major Products

The major product of the hydrolysis reaction is p-nitroaniline, which can be detected and quantified colorimetrically .

Scientific Research Applications

Suc-AAP-Abu-pNA is extensively used in scientific research for:

    Enzyme Activity Assays: It serves as a substrate for measuring the activity of pancreatic elastase and other proteases.

    Drug Screening: It is used in high-throughput screening assays to identify inhibitors of elastase, which are potential therapeutic agents for conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

    Biochemical Studies: It aids in studying the kinetics and specificity of elastase and related enzymes

Comparison with Similar Compounds

Similar Compounds

    Succinyl-alanyl-alanyl-prolyl-valyl-aminomethylcoumarin (Suc-AAPV-AMC): Another chromogenic substrate for elastase, releasing aminomethylcoumarin upon cleavage.

    Succinyl-alanyl-alanyl-prolyl-valyl-p-nitroanilide (Suc-AAPV-pNA): Similar to Suc-AAP-Abu-pNA but with a valine residue instead of aminobutyryl.

Uniqueness

This compound is unique due to its specific peptide sequence and the release of p-nitroaniline, which allows for easy and accurate quantification of elastase activity. Its high specificity and sensitivity make it a preferred choice for enzyme assays and drug screening .

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O9/c1-4-18(23(36)28-16-7-9-17(10-8-16)31(39)40)29-24(37)19-6-5-13-30(19)25(38)15(3)27-22(35)14(2)26-20(32)11-12-21(33)34/h7-10,14-15,18-19H,4-6,11-13H2,1-3H3,(H,26,32)(H,27,35)(H,28,36)(H,29,37)(H,33,34)/t14-,15-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDBXDGLQPOZGD-LNMJFAINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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